molecular formula C16H11ClN5NaO7S B167531 Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 10132-99-7

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Cat. No. B167531
CAS RN: 10132-99-7
M. Wt: 475.8 g/mol
InChI Key: RDHAIEOCNXBZAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, also known as Sudan IV, is a synthetic azo dye that is commonly used as a stain for lipid-containing substances. Sudan IV is a highly soluble, reddish-brown powder that has been used in various scientific research applications due to its unique properties.

Mechanism Of Action

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is absorbed by the lipid droplets and accumulates in the cytoplasm. This allows for the visualization of lipid-containing structures in tissues and cells. The mechanism of action of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is well understood, and it has been extensively studied in various scientific research applications.

Biochemical And Physiological Effects

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it is important to handle Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV with care, as it can be a skin and eye irritant.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is its ability to selectively stain lipids. This allows for the visualization of lipid-containing structures in tissues and cells, which is useful in various scientific research applications. However, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has some limitations. It cannot differentiate between different types of lipids, and it may also stain other structures in the cell, leading to false-positive results. In addition, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not suitable for use in live cells, as it requires fixation and staining of the cells.

Future Directions

There are several future directions for the use of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in scientific research. One area of interest is the development of new staining methods that can differentiate between different types of lipids. Another area of interest is the use of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in the development of new drugs and therapies for various diseases. Finally, there is a need for further research into the potential side effects of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV, particularly in the context of long-term exposure.

Synthesis Methods

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV can be synthesized by the reaction of 4-aminobenzenesulfonic acid with 2-nitro-4-chlorophenol, followed by the reduction of the nitro group to an amino group. The amino group is then diazotized and coupled with 3-methyl-1-phenyl-5-pyrazolone to form the final product. The synthesis of Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has been widely used in scientific research as a stain for lipid-containing substances. It is commonly used in histology and cytology to stain lipids in tissues and cells. Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has also been used in the analysis of food products to detect the presence of lipids. In addition, Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

10132-99-7

Product Name

Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Molecular Formula

C16H11ClN5NaO7S

Molecular Weight

475.8 g/mol

IUPAC Name

sodium;4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C16H12ClN5O7S.Na/c1-8-14(19-18-13-7-10(22(25)26)6-12(17)15(13)23)16(24)21(20-8)9-2-4-11(5-3-9)30(27,28)29;/h2-7,14,23H,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

RDHAIEOCNXBZAH-UHFFFAOYSA-M

SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Other CAS RN

10132-99-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.